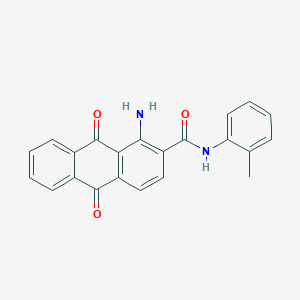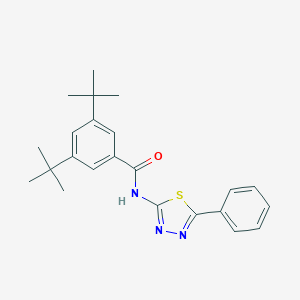![molecular formula C26H22N4 B400814 N-{3,3'-dimethyl-4'-[(3-pyridinylmethylene)amino][1,1'-biphenyl]-4-yl}-N-(3-pyridinylmethylene)amine](/img/structure/B400814.png)
N-{3,3'-dimethyl-4'-[(3-pyridinylmethylene)amino][1,1'-biphenyl]-4-yl}-N-(3-pyridinylmethylene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of two pyridylmethylene groups attached to a central benzidine core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine typically involves the condensation reaction between 3-pyridylmethylene and 3,3’-dimethylbenzidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridylmethylene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically the corresponding N-oxides.
Reduction: The major products are the reduced forms of the pyridylmethylene groups.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the pyridylmethylene groups.
Scientific Research Applications
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their structural and catalytic properties.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research is being conducted on its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and receptors, leading to changes in their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-pyridyl)terephthalamide
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This makes it particularly useful in coordination chemistry and materials science. Its ability to undergo various chemical reactions also sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H22N4 |
|---|---|
Molecular Weight |
390.5g/mol |
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(pyridin-3-ylmethylideneamino)phenyl]phenyl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C26H22N4/c1-19-13-23(7-9-25(19)29-17-21-5-3-11-27-15-21)24-8-10-26(20(2)14-24)30-18-22-6-4-12-28-16-22/h3-18H,1-2H3 |
InChI Key |
RGDQJCKXNWTYLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CN=CC=C3)C)N=CC4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CN=CC=C3)C)N=CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400740.png)
![6-benzyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B400744.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B400747.png)



![2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B400753.png)
![ethyl [(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B400754.png)
